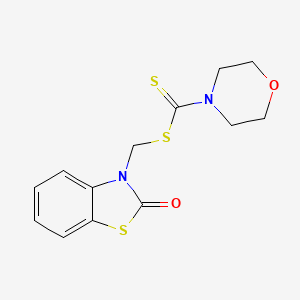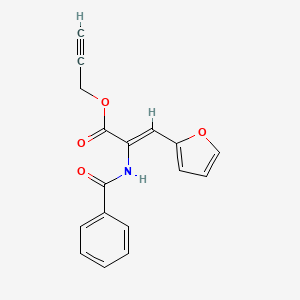![molecular formula C17H18ClNO4S B5232291 ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 signaling, which plays a crucial role in regulating neuronal activity and synaptic plasticity. CGP 7930 has been widely used in scientific research to investigate the function of mGluR5 in various physiological and pathological conditions.
Mecanismo De Acción
CGP 7930 acts as a competitive antagonist of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate by binding to the receptor's allosteric site and preventing the activation of downstream signaling pathways. By inhibiting ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling, CGP 7930 reduces the release of glutamate and other neurotransmitters, which can lead to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CGP 7930 has been shown to have a range of biochemical and physiological effects in various experimental models. It can reduce the release of glutamate and other neurotransmitters, modulate synaptic plasticity, and alter neuronal excitability. In addition, CGP 7930 has been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic implications for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CGP 7930 in lab experiments is its high potency and specificity for ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, which allows for precise control over the modulation of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. However, one limitation is that CGP 7930 may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CGP 7930 and ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. One area of interest is the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in the regulation of social behavior and cognition, particularly in the context of autism spectrum disorders. Another direction is the development of more specific and selective ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate antagonists for therapeutic use in neurological disorders. Additionally, further investigation into the molecular mechanisms underlying ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling and its modulation by CGP 7930 may provide new insights into the function of this important receptor subtype.
Métodos De Síntesis
CGP 7930 can be synthesized using a multi-step process starting from 4-chlorobenzenesulfonyl chloride and 2-methylphenylglycine. The synthetic route involves several key steps, including the formation of an amide intermediate, followed by a cyclization reaction and subsequent esterification. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CGP 7930 has been extensively used in scientific research to investigate the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as contribute to the development and progression of neurological disorders such as autism, schizophrenia, and addiction.
Propiedades
IUPAC Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-3-23-17(20)12-19(16-7-5-4-6-13(16)2)24(21,22)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQLFZYHLYQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)
![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)




![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)


![2,5-dimethoxy-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5232297.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)

![5-chloro-2-(ethylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-4-pyrimidinecarboxamide](/img/structure/B5232307.png)
![4-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2-methylbenzene](/img/structure/B5232313.png)